Talazoparib is a potent, orally bioavailable, small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2. [, , , ] It is classified as a PARP inhibitor and plays a significant role in cancer research due to its ability to exploit synthetic lethality in cancer cells with deficient DNA repair pathways, particularly those with BRCA1/2 mutations. [, , , ]
Talazoparib is classified as a small molecule drug and falls under the category of targeted cancer therapies. It is derived from a class of drugs known as PARP inhibitors, which exploit the DNA repair weaknesses in cancer cells, leading to cell death. The compound was developed through extensive research aimed at enhancing the efficacy and selectivity of PARP inhibition compared to earlier agents in this class.
The synthesis of talazoparib involves a multi-step chemical process that typically includes six key steps. A notable method for its synthesis is detailed in patent WO2017215166A1, which outlines a streamlined approach that avoids the use of metal catalysts and low temperatures, making it suitable for industrial production. The process can be summarized as follows:
This method emphasizes efficiency, achieving high yields while maintaining simplicity in operation .
Talazoparib has a complex molecular structure characterized by two chiral centers. Its chemical formula is CHNOS, and it has a molecular weight of approximately 387.46 g/mol. The compound exists as a tosylate salt, enhancing its solubility properties.
The structural representation includes various functional groups that contribute to its biological activity, including an aromatic ring system and nitrogen-containing moieties that facilitate binding to the target enzyme.
The chemical behavior of talazoparib is primarily governed by its ability to interact with biological macromolecules such as proteins involved in DNA repair. The compound acts through competitive inhibition of PARP enzymes, preventing them from repairing single-strand breaks in DNA. This leads to an accumulation of DNA damage in cancer cells, ultimately resulting in cell death.
In laboratory settings, talazoparib can be subjected to various chemical reactions to modify its structure or improve its pharmacological properties. These reactions often include substitutions or modifications at specific sites on the molecule to enhance selectivity or reduce side effects .
Talazoparib exerts its therapeutic effects by binding to the catalytic domain of PARP-1 and PARP-2, inhibiting their activity. This inhibition prevents the repair of single-strand breaks during DNA replication. When these breaks go unrepaired, they can lead to double-strand breaks, which are lethal if not repaired by homologous recombination—a pathway often defective in BRCA-mutated tumors.
The efficacy of talazoparib is particularly pronounced in tumors with existing deficiencies in DNA repair mechanisms, making it a valuable treatment option for patients with BRCA mutations .
Talazoparib exhibits several notable physical properties:
These properties are critical for formulating effective drug delivery systems that enhance bioavailability.
Talazoparib's primary application lies in oncology as a treatment for breast cancer associated with BRCA mutations. Ongoing research explores its potential use in combination therapies with other agents to improve therapeutic outcomes further. Additionally, studies are investigating its role as a radioligand for targeted radiotherapy applications, aiming to enhance specificity and reduce collateral damage to healthy tissues .
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: